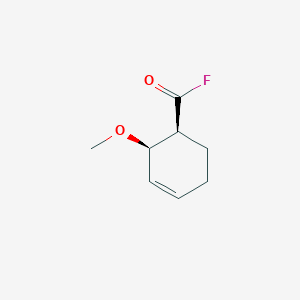
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI) is a chemical compound that belongs to the family of cyclohexene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In organic synthesis, it has been used as a reagent for the synthesis of complex organic molecules. In materials science, it has been utilized as a building block for the preparation of functional materials, such as polymers and nanoparticles.
Mechanism Of Action
The mechanism of action of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical And Physiological Effects
Studies have shown that 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) may have various biochemical and physiological effects. For example, it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antimicrobial and antifungal properties. Furthermore, it has been found to have a low toxicity profile, making it a potentially safe compound for use in various applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) is its versatility in various applications, including medicinal chemistry, organic synthesis, and materials science. It is also relatively easy to synthesize and has a low toxicity profile, making it a potentially safe compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain applications.
Future Directions
There are several future directions for the research on 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI). One of the potential directions is to further investigate its mechanism of action and identify its molecular targets in various biological processes. Another direction is to explore its potential applications in the development of new drugs for the treatment of various diseases. Additionally, research can be conducted to optimize its synthesis method and improve its solubility in water, which may expand its potential applications in various fields.
Synthesis Methods
The synthesis of 3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI))-(9CI) involves the reaction between cyclohexene and carbonyl fluoride in the presence of a catalyst. The reaction proceeds via a Diels-Alder reaction mechanism, which involves the formation of a cyclic intermediate followed by the elimination of hydrogen fluoride. The resulting product is a colorless liquid with a boiling point of 102-103°C.
properties
CAS RN |
159415-28-8 |
|---|---|
Product Name |
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)-(9CI) |
Molecular Formula |
C8H11FO2 |
Molecular Weight |
158.17 g/mol |
IUPAC Name |
(1S,2R)-2-methoxycyclohex-3-ene-1-carbonyl fluoride |
InChI |
InChI=1S/C8H11FO2/c1-11-7-5-3-2-4-6(7)8(9)10/h3,5-7H,2,4H2,1H3/t6-,7+/m0/s1 |
InChI Key |
ORXPTVUQRFJZPK-NKWVEPMBSA-N |
Isomeric SMILES |
CO[C@@H]1C=CCC[C@@H]1C(=O)F |
SMILES |
COC1C=CCCC1C(=O)F |
Canonical SMILES |
COC1C=CCCC1C(=O)F |
synonyms |
3-Cyclohexene-1-carbonyl fluoride, 2-methoxy-, (1S-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



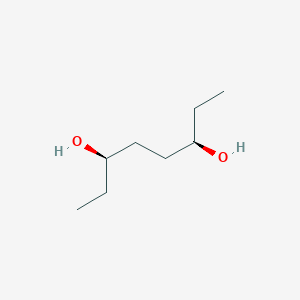
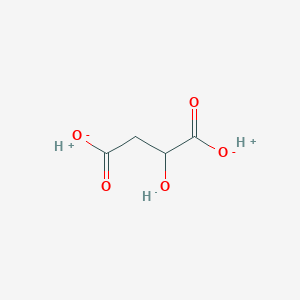
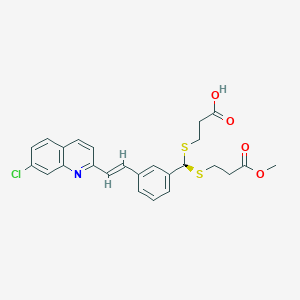
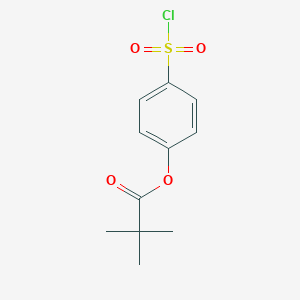
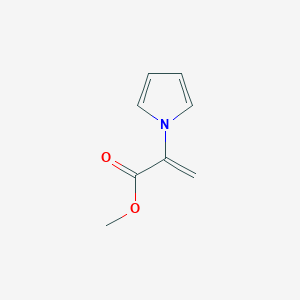
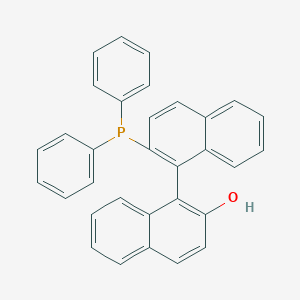
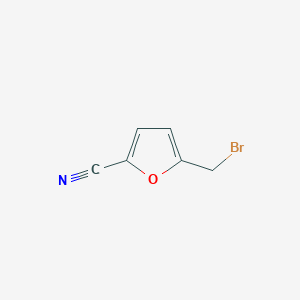
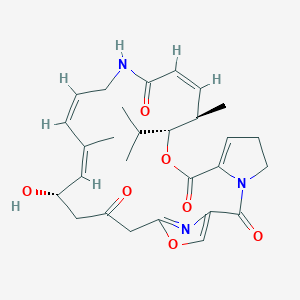
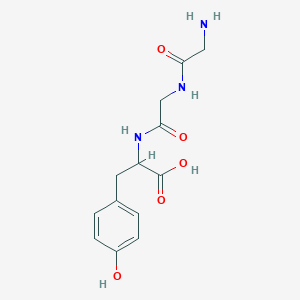
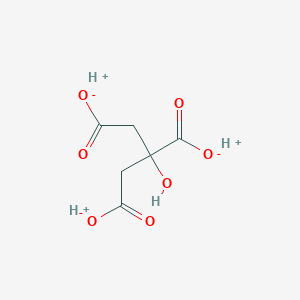
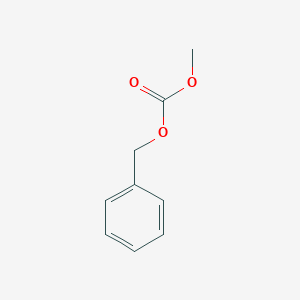
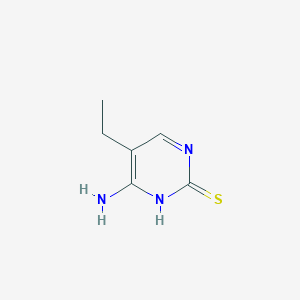
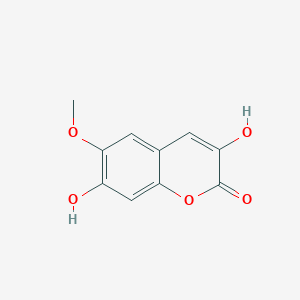
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)